molecular formula C16H19N5O2 B11206049 2-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol

2-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol

Cat. No.: B11206049
M. Wt: 313.35 g/mol
InChI Key: LQQQLJTXNXVHQF-UHFFFAOYSA-N
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Description

2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a 3-methylphenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the pyrazolo[3,4-d]pyrimidine core through a cyclization reactionThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an inhibitor of various enzymes, making it useful in studying enzyme kinetics and inhibition mechanisms.

    Medicine: Due to its biological activity, it is being investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to alterations in cellular pathways, ultimately affecting cell function and viability. The compound’s ability to cross cell membranes and its affinity for specific targets contribute to its biological effects .

Comparison with Similar Compounds

2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL can be compared with other pyrazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

2-[2-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C16H19N5O2/c1-12-3-2-4-13(9-12)21-16-14(10-20-21)15(18-11-19-16)17-5-7-23-8-6-22/h2-4,9-11,22H,5-8H2,1H3,(H,17,18,19)

InChI Key

LQQQLJTXNXVHQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCOCCO

Origin of Product

United States

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